molecular formula C24H20FN5O B237064 4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE

4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE

Cat. No.: B237064
M. Wt: 413.4 g/mol
InChI Key: FECSZAMGVFFWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of cyano, fluoro, isopropylphenyl, and benzotriazolyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with 4-cyano-2-fluorobenzoic acid, which undergoes a series of reactions including nitration, reduction, and coupling with appropriate reagents to introduce the isopropylphenyl and benzotriazolyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-CYANO-2-FLUORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20FN5O

Molecular Weight

413.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C24H20FN5O/c1-14(2)17-5-7-18(8-6-17)30-28-22-10-15(3)21(12-23(22)29-30)27-24(31)19-9-4-16(13-26)11-20(19)25/h4-12,14H,1-3H3,(H,27,31)

InChI Key

FECSZAMGVFFWKS-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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